N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

描述

Historical Development and Context

The development of this compound emerged from the broader historical evolution of benzamide chemistry, which has been a cornerstone of pharmaceutical research for several decades. Benzamide derivatives have been recognized as important frameworks in medicinal chemistry since the mid-20th century, with early investigations focusing on their potential as therapeutic agents. The progression toward more complex benzamide structures, particularly those incorporating piperidine moieties, began in earnest during the 1980s and 1990s as researchers sought to develop compounds with enhanced pharmacological profiles. The specific incorporation of cyclopropyl groups into benzamide structures represents a more recent advancement in the field, driven by the recognition that small cycloalkyl substituents can significantly modulate the biological activity and pharmacokinetic properties of parent compounds.

The synthesis and characterization of this compound reflects the contemporary emphasis on structure-activity relationship studies in drug discovery. This compound was first documented in chemical databases in 2012, with subsequent modifications and refinements occurring through 2025. The development timeline coincided with increased interest in G-protein-coupled receptor modulators, particularly those targeting metabolic disorders. Patent literature from this period reveals significant research efforts focused on N-cyclopropyl-N-piperidinylbenzamide derivatives as potential therapeutic agents for diabetes, dyslipidemia, and obesity. The compound's emergence also paralleled advances in synthetic methodologies that enabled the efficient construction of complex heterocyclic architectures, making such sophisticated molecular designs practically achievable on both laboratory and industrial scales.

Research into this specific compound has been driven by the recognition that substituted benzamides possess remarkable versatility in their biological activities. The historical context includes the development of numerous clinically successful benzamide derivatives, including antipsychotics, antiemetics, and analgesics, which have collectively demonstrated the therapeutic potential of this chemical class. The integration of piperidine rings into benzamide structures has proven particularly fruitful, as evidenced by the clinical success of compounds such as amisulpride, sulpiride, and metoclopramide. These precedents provided the scientific foundation for the rational design of this compound as a potential therapeutic agent.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted benzamides, specifically characterized as a heterocyclic organic compound due to the presence of the piperidine ring system. The systematic nomenclature reflects the compound's complex structural architecture, where the benzamide core serves as the primary functional framework. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes each structural component and their positional relationships within the molecule.

The compound's molecular formula is documented as C₁₆H₂₃ClN₂O₂, with a molecular weight of 310.82 grams per mole. The Chemical Abstracts Service registry number 1332530-77-4 provides unique identification for this specific chemical entity in scientific databases and literature. The compound exists as a hydrochloride salt, which enhances its solubility and stability properties compared to the free base form. The PubChem Compound Identifier 56773769 serves as an additional reference point for accessing detailed chemical and biological data about this compound.

Table 1: Chemical Identification and Classification Data

The structural classification reveals several key functional groups that contribute to the compound's chemical behavior. The benzamide moiety provides the core aromatic framework and amide functionality, which is crucial for hydrogen bonding interactions with biological targets. The cyclopropyl group attached to the amide nitrogen introduces conformational rigidity and may enhance binding affinity through hydrophobic interactions. The piperidine ring system, connected via a methoxy linker to the benzene ring, adds three-dimensional complexity and potential for multiple interaction modes with protein targets.

From a stereochemical perspective, the compound contains a chiral center at the piperidine ring, though the specific stereochemical configuration is not explicitly defined in the available literature. The methoxy linker provides rotational flexibility, allowing the piperidine moiety to adopt various conformations relative to the benzamide core. This structural flexibility may be important for the compound's ability to interact with diverse biological targets and contribute to its pharmacological versatility.

Position in Benzamide Chemistry Literature

This compound occupies a significant position within the extensive literature on benzamide chemistry, particularly in the context of biologically active compounds. The benzamide pharmacophore has been extensively studied for its wide range of bioactivities, including antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory activities. This compound represents an evolution in benzamide design, incorporating structural features that have been shown to enhance biological activity and selectivity.

Recent literature has highlighted the importance of substituted benzamides in enzyme inhibition studies. Research published in 2020 demonstrated that benzamide derivatives bearing specific substituents showed significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes at nanomolar levels. The study reported inhibition constant values ranging from 4.07 to 29.70 nanomolar for human carbonic anhydrase I and 10.68 to 37.16 nanomolar for human carbonic anhydrase II, with acetylcholinesterase inhibition constant values between 8.91 and 34.02 nanomolar. These findings underscore the potential therapeutic relevance of benzamide derivatives and provide context for understanding the possible biological activities of this compound.

The compound's position in contemporary research is further emphasized by patent literature describing N-cyclopropyl-N-piperidinylbenzamides as G-protein-coupled receptor 119 modulators. These patents specifically highlight the potential of such compounds for treating metabolic disorders, including diabetes, dyslipidemia, and obesity. The structural similarity between this compound and the compounds described in this patent literature suggests potential applications in similar therapeutic areas.

Clinical research has also documented the utility of benzamide derivatives in treating specific medical conditions. A comprehensive review published in 2023 identified substituted benzamides as effective and well-tolerated agents for treating clozapine-associated hypersalivation. The review noted that whether possessing psychotropic effects or not, medications from the benzamide group may produce beneficial therapeutic responses. This clinical validation of benzamide derivatives supports the continued investigation of novel compounds within this chemical class.

Table 2: Benzamide Derivatives in Contemporary Research

Related Piperidine-Containing Benzamide Derivatives

The chemical literature contains numerous examples of piperidine-containing benzamide derivatives that share structural similarities with this compound. These related compounds provide valuable insights into structure-activity relationships and potential biological activities. 3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride represents one such closely related compound, with the molecular formula C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.75 grams per mole. This compound differs primarily in the position of the piperidine attachment and the presence of a methoxy group on the benzene ring rather than a methoxy linker.

N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride serves as another structurally related compound, sharing the same piperidine-methoxy-benzamide core structure but featuring an isopropyl group instead of a cyclopropyl group attached to the amide nitrogen. The molecular formula for this compound is C₁₆H₂₅ClN₂O₂ with a molecular weight of 312.84 grams per mole. The structural similarity between these compounds suggests that they may share certain biological activities while potentially exhibiting different pharmacokinetic profiles due to the cyclopropyl versus isopropyl substitution.

N-methyl-4-(piperidin-4-yl)benzamide represents another related structure within this chemical family, with the molecular formula C₁₃H₁₈N₂O and molecular weight of 218.29 grams per mole. This compound features a direct piperidine attachment to the benzene ring without the intervening methoxy linker, providing an example of how structural modifications can influence the three-dimensional arrangement of functional groups within the molecule.

The literature also describes 3-methoxy-N-piperidin-4-yl-benzamide, which has the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 grams per mole. This compound shares the piperidine-benzamide core structure but lacks the cyclopropyl substitution and features a different substitution pattern on the benzene ring. These structural variations among related compounds highlight the diversity possible within the piperidine-containing benzamide chemical space.

Table 3: Structural Comparison of Related Piperidine-Containing Benzamide Derivatives

Clinical applications of related piperidine-containing benzamide derivatives provide additional context for understanding the therapeutic potential of this compound. The benzamide class includes numerous clinically approved medications such as amisulpride, sulpiride, and metoclopramide, which have demonstrated efficacy as antipsychotics and antiemetics. These clinical precedents support the continued investigation of novel benzamide derivatives for various therapeutic applications.

Research into the pharmacological effects of novel benzamide derivatives has revealed significant enzyme inhibitory activities. Studies have shown that compounds bearing benzamide and sulfonamide pharmacophores can achieve nanomolar-level inhibition of acetylcholinesterase and human carbonic anhydrase enzymes. The most potent inhibitors identified in these studies exhibited inhibition constant values as low as 4.07 nanomolar for human carbonic anhydrase I and 8.91 nanomolar for acetylcholinesterase. These findings suggest that structural modifications within the benzamide framework can lead to highly potent enzyme inhibitors with potential therapeutic applications.

属性

IUPAC Name |

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFPGJGRJCKIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is a compound of growing interest in pharmaceutical research, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

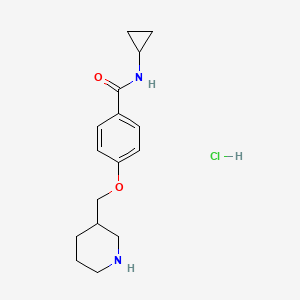

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group and a piperidine moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound acts as a ligand in receptor binding studies, modulating receptor activity and influencing various signaling pathways. Research indicates that it may exhibit analgesic and anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes or modulation of neurotransmitter systems .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, including those structurally related to N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide. For instance, a related compound demonstrated significant inhibitory effects on HepG2 liver cancer cells, with an IC50 value of 0.25 µM. This effect was associated with cell cycle arrest via a p53/p21-dependent pathway, suggesting that similar derivatives may also possess potent antitumor properties .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide | HepG2 | 0.25 | Induction of cell cycle arrest |

| Related benzamide derivative | HepG2 | 0.12 | Upregulation of HIF-1α and cleaved caspase-3 |

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and reduce pain responses in animal models. This aligns with findings that similar compounds have been effective in treating conditions such as neuropathic pain by modulating neurotransmitter release .

Case Studies

- Antitumor Efficacy : A study on novel N-(piperidine-4-yl)benzamide derivatives reported that certain compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for N-cyclopropyl derivatives to be developed as anticancer agents .

- Receptor Interaction : Research has shown that related compounds can act as antagonists or agonists at specific receptors, influencing pathways involved in pain perception and inflammatory responses .

科学研究应用

Chemical Properties and Structure

Chemical Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

Purity: Typically ≥ 95%

The compound features a cyclopropyl group and a piperidine moiety, which are critical for its biological activity. The structural uniqueness contributes to its potential applications in medicinal chemistry.

Chemistry

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile in synthetic organic chemistry.

Biology

The compound has been investigated for its role as a ligand in receptor binding studies. It interacts with specific receptors and enzymes, modulating their activity and influencing various biological pathways.

Medicine

This compound is explored for its therapeutic effects , particularly as an analgesic and anti-inflammatory agent. Research indicates that it may inhibit the expression of pro-inflammatory cytokines and modulate neurotransmitter release, showing promise in treating conditions like neuropathic pain.

Antitumor Efficacy

Recent studies have demonstrated the antitumor potential of benzamide derivatives related to N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide | HepG2 | 0.25 | Induction of cell cycle arrest |

This study indicates that the compound may inhibit cancer cell proliferation by inducing cell cycle arrest through specific signaling pathways.

Analgesic and Anti-inflammatory Effects

In animal models, this compound has shown significant analgesic properties by reducing pain responses and inhibiting pro-inflammatory cytokine expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations:

Replacement of the piperidin-3-ylmethoxy group with a methylaminomethyl moiety (as in CID 28818873) reduces molecular weight and alters hydrophilicity, which may impact membrane permeability .

Heterocyclic Variations :

- Compounds like 3b (from ) incorporate aromatic heterocycles (e.g., furan, thiophene), which modulate electronic properties and solubility. For instance, thiophene-containing analogs exhibit higher lipophilicity than pyridine derivatives .

准备方法

Reaction of 4-(Piperidin-3-ylmethoxy)benzoic Acid with Cyclopropylamine

The most common synthetic route involves coupling 4-(piperidin-3-ylmethoxy)benzoic acid with cyclopropylamine, facilitated by coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). This process is performed under controlled conditions to optimize yield and purity.

4-(Piperidin-3-ylmethoxy)benzoic acid + cyclopropylamine

--[DCC, DMAP, solvent]--> N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide

--[HCl, solvent]--> N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

- Solvent: Dichloromethane or DMF

- Temperature: Room temperature (~25°C)

- Duration: Several hours (typically 12-24 hours)

- Purification: Crystallization or chromatography

This method is supported by literature, including the synthesis protocols documented in chemical supplier catalogs and research articles.

Alternative Synthetic Strategies

While the primary method involves direct amide formation, alternative approaches include:

- Activation of the carboxylic acid using other coupling reagents such as HATU or EDCI, which may enhance coupling efficiency.

- Use of protected intermediates to improve selectivity, especially when other reactive groups are present.

- Solid-phase synthesis techniques for larger-scale or automated production, particularly in medicinal chemistry research.

Detailed Reaction Data and Optimization

Note: The hydrochloride salt formation is achieved post-synthesis by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

Data Table Summarizing Preparation Methods

Summary of Research Findings

Research indicates that the coupling reaction using DCC and DMAP in dichloromethane at room temperature is the most efficient and reproducible method for synthesizing N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide. The process is scalable, with modifications allowing for larger batch production, and the subsequent hydrochloride salt formation is straightforward, stabilizing the compound for biological applications.

常见问题

Q. What are the recommended synthetic routes for N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride?

A two-step approach is commonly employed:

Etherification : React 4-hydroxybenzamide derivatives with a piperidin-3-ylmethanol moiety under Mitsunobu conditions (e.g., DIAD, PPh3) to introduce the piperidine-methoxy group .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC•HCl) with HOBt as an activator to form the N-cyclopropyl amide bond. Post-reaction, purify via flash column chromatography (EtOAc/hexane gradients) and isolate the hydrochloride salt using HCl in Et2O .

Key Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., cyclopropyl proton signals at δ 0.6–0.9 ppm, piperidine methine at δ 3.7–4.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is hygroscopic and stable under inert atmospheres (N2/Ar) at −20°C. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce decomposition into HCl, CO, and NOx.

- Storage : Store in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis. Use PTFE-lined caps to minimize moisture ingress .

Q. What analytical methods are critical for purity assessment?

- HPLC : Use a C18 column (ACN/0.1% TFA in H2O gradient) with UV detection at 254 nm. Target ≥95% purity.

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., C, H, N within ±0.4% of theoretical values) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset (typically >150°C) to validate salt form integrity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the cyclopropyl group?

- Solvent Selection : Use DCM or THF for amide coupling, as polar aprotic solvents (DMF) may promote cyclopropane ring-opening .

- Temperature Control : Maintain reactions at 0–5°C during EDC•HCl activation to minimize side reactions (e.g., O-acylisourea formation).

- Purification : Triturate the crude product with cold Et2O to remove unreacted cyclopropylamine. Yield improvements (up to 20%) are achievable by iterative recrystallization from MeOH/EtOAc .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Dynamic Effects : Cyclopropyl groups exhibit restricted rotation, causing split signals in <sup>1</sup>H NMR. Use variable-temperature NMR (VT-NMR) to confirm conformational exchange .

- Impurity Profiling : Compare with synthetic intermediates (e.g., free base vs. HCl salt) to identify residual solvents or byproducts. LC-MS/MS is recommended for trace analysis .

Q. How can the compound’s biological activity be evaluated preclinically?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to screen kinase or GPCR targets, given structural similarity to MPS1 inhibitors (e.g., N-cyclopropyl benzamide derivatives in ).

- In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and assess IC50 values. Include positive controls (e.g., paclitaxel) for validation .

- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Q. What are the ecotoxicological considerations for disposal?

- Degradation : Hydrolyze the compound in basic conditions (pH >10, NaOH) to break the amide bond, followed by neutralization.

- Waste Handling : Follow EPA guidelines for halogenated organics (D003 code). Avoid landfill disposal; incinerate at >850°C with scrubbers for HCl abatement .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。